
An In-depth Technical Guide to the
Spectroscopic Data of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1,1-Diethoxynonane

CAS No.: 54815-13-3

Cat. No.: B1582667

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 1,1-
diethoxynonane, a diethyl acetal of nonanal. It is intended for researchers, scientists, and

professionals in drug development and related fields who require a thorough understanding of

the structural characterization of this and similar molecules. This document delves into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering

not just the spectral information but also the underlying principles and experimental

methodologies.

Introduction
1,1-Diethoxynonane (also known as nonanal diethyl acetal) is an organic compound with the

chemical formula C₁₃H₂₈O₂.[1] As an acetal, it possesses two ether groups attached to the

same carbon atom. This functional group is of significant interest in organic synthesis, often

serving as a protecting group for aldehydes due to its stability under neutral or basic conditions

and its susceptibility to hydrolysis under acidic conditions. Accurate structural elucidation

through spectroscopic methods is paramount for its application in complex synthetic pathways

and for quality control. This guide will provide a detailed examination of its characteristic

spectroscopic signatures.
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Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure of 1,1-diethoxynonane is essential for

interpreting its spectroscopic data. The molecule consists of a nine-carbon alkyl chain (nonyl

group) attached to a carbon atom which is, in turn, bonded to a hydrogen and two ethoxy

groups.

Caption: Molecular structure of 1,1-Diethoxynonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1,1-diethoxynonane, both ¹H and ¹³C NMR provide distinct signals that can be

assigned to specific atoms within the structure.

¹H NMR Spectroscopy
While an experimental ¹H NMR spectrum for 1,1-diethoxynonane is not readily available in

public databases, its features can be reliably predicted based on the known chemical shifts of

similar acetals. The spectrum is expected to show distinct signals for the protons of the nonyl

chain and the ethoxy groups.

Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 Triplet 1H
-CH(O-)₂ (acetal

proton)

~3.4-3.6 Quartet 4H
-O-CH₂-CH₃ (ethoxy

methylene)

~1.5-1.6 Multiplet 2H

-CH₂-CH(O-)₂

(methylene adjacent

to acetal)

~1.2-1.4 Multiplet 12H
-(CH₂)₆- (remaining

nonyl methylenes)

~1.1-1.2 Triplet 6H
-O-CH₂-CH₃ (ethoxy

methyl)

~0.8-0.9 Triplet 3H
-CH₃ (terminal methyl

of nonyl chain)

Interpretation and Causality:

Acetal Proton: The single proton on the carbon atom bonded to two oxygens is the most

deshielded aliphatic proton, expected to appear as a triplet around 4.5 ppm due to coupling

with the adjacent methylene group of the nonyl chain.

Ethoxy Groups: The two ethoxy groups are chemically equivalent and will produce a quartet

for the methylene protons (split by the methyl protons) and a triplet for the methyl protons

(split by the methylene protons). The methylene protons are deshielded by the adjacent

oxygen atom.

Nonyl Chain: The protons of the long alkyl chain will appear in the typical aliphatic region

(0.8-1.6 ppm). The terminal methyl group will be a triplet, and the methylene groups will

appear as overlapping multiplets.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. An experimental spectrum for 1,1-diethoxynonane is available and the assignments

are as follows.

Experimental ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

103.2 -CH(O-)₂ (acetal carbon)

60.5 -O-CH₂-CH₃ (ethoxy methylene carbons)

32.8 -CH₂-CH(O-)₂ (carbon adjacent to acetal)

31.9 -(CH₂)₅-CH₂-CH₃

29.6 -(CH₂)₄-CH₂-CH₂-CH₃

29.3 -CH₂-CH₂-CH(O-)₂

24.5 -(CH₂)₂-CH₂-CH(O-)₂

22.7 -CH₂-CH₃ (nonyl chain)

15.3 -O-CH₂-CH₃ (ethoxy methyl carbons)

14.1 -CH₃ (terminal methyl of nonyl chain)

Data sourced from PubChem.[1]

Interpretation and Causality:

Acetal Carbon: The carbon atom bonded to two oxygen atoms is significantly deshielded and

appears at the lowest field (~103.2 ppm) among the aliphatic carbons.

Ethoxy Carbons: The methylene carbons of the ethoxy groups are deshielded by the oxygen

atoms and appear around 60.5 ppm. The methyl carbons of the ethoxy groups are more

shielded and appear at a higher field (~15.3 ppm).

Nonyl Chain Carbons: The carbons of the nonyl chain appear in the typical aliphatic region

(14-33 ppm). The chemical shifts vary slightly depending on their position relative to the end
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of the chain and the acetal group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While an

experimental IR spectrum for 1,1-diethoxynonane is not readily available, the expected

characteristic absorption bands can be predicted based on the functional groups present.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)

1470-1450 Medium C-H bending (alkane)

1150-1050 Strong C-O stretching (acetal/ether)

Interpretation and Causality:

The most characteristic feature in the IR spectrum of an acetal is the strong C-O stretching

absorption band in the region of 1150-1050 cm⁻¹. The absence of a strong absorption band

around 1700-1750 cm⁻¹ confirms the absence of a carbonyl (C=O) group, which would be

present in the starting material, nonanal. The spectrum will be dominated by the C-H stretching

and bending vibrations of the long alkyl chain and the ethoxy groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1,1-diethoxynonane shows a

characteristic fragmentation pattern for acetals.

Experimental Mass Spectrometry Data
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m/z Relative Intensity Assignment

171 Low [M - OCH₂CH₃]⁺

103 High [CH(OCH₂CH₃)₂]⁺

85 Medium [C₆H₁₃]⁺

75 Medium [HO=CH(OCH₂CH₃)]⁺

57 High [C₄H₉]⁺

47 Medium [CH₂=O⁺H]

Data sourced from PubChem.[1]

Interpretation and Fragmentation Pathway:

The molecular ion peak (M⁺) at m/z 216 is often weak or absent in the EI spectra of aliphatic

acetals. The fragmentation is dominated by cleavage of the bonds adjacent to the oxygen

atoms.

[C₁₃H₂₈O₂]⁺˙
m/z 216

(Molecular Ion)

[M - OCH₂CH₃]⁺
m/z 171- •OCH₂CH₃

[CH(OCH₂CH₃)₂]⁺
m/z 103

(Base Peak)

- •C₈H₁₇

Further Fragmentation
(e.g., [C₄H₉]⁺, m/z 57)

[C₈H₁₇]⁺
m/z 113

Click to download full resolution via product page

Caption: Primary fragmentation pathways of 1,1-Diethoxynonane in EI-MS.

Loss of an Ethoxy Radical: Cleavage of a C-O bond can lead to the loss of an ethoxy radical

(•OCH₂CH₃), resulting in a fragment at m/z 171.

Alpha-Cleavage: The most characteristic fragmentation for acetals is the cleavage of the C-C

bond alpha to the oxygen atoms. This results in the formation of a stable oxonium ion, which
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is often the base peak. For 1,1-diethoxynonane, this cleavage results in the loss of the

nonyl radical (•C₉H₁₉) to form the [CH(OCH₂CH₃)₂]⁺ ion at m/z 103.

Alkyl Chain Fragmentation: The nonyl chain can also undergo fragmentation, leading to a

series of alkyl fragments, with the butyl cation ([C₄H₉]⁺) at m/z 57 being particularly

prominent.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following are generalized protocols that serve as a foundation for the

characterization of liquid samples like 1,1-diethoxynonane.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1,1-diethoxynonane in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering

signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a spectrometer operating at a field strength of, for example, 400 MHz for protons.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for

each unique carbon.

FT-IR Spectroscopy Protocol
Sample Preparation: As 1,1-diethoxynonane is a liquid, a neat sample can be analyzed.

Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to create a thin film.

Background Spectrum: Record a background spectrum of the clean salt plates to subtract

any atmospheric or instrumental interferences.

Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400

cm⁻¹.
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GC-MS Protocol
Sample Preparation: Prepare a dilute solution of 1,1-diethoxynonane in a volatile organic

solvent such as hexane or dichloromethane.

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the solution into the gas

chromatograph. The compound will be vaporized and separated from the solvent and any

impurities on a capillary column (e.g., a nonpolar DB-5 column). The oven temperature

program is designed to ensure good separation.

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the

mass spectrometer. Electron ionization at 70 eV is a standard method for generating

fragments. The mass analyzer separates the ions based on their mass-to-charge ratio, and a

detector records their abundance.
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Caption: A generalized workflow for GC-MS analysis.
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Conclusion
The spectroscopic data for 1,1-diethoxynonane are in excellent agreement with its known

structure. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, with

characteristic signals for the acetal proton and carbon, the ethoxy groups, and the nonyl chain.

IR spectroscopy confirms the presence of the C-O ether linkages and the absence of a

carbonyl group. Mass spectrometry reveals a predictable fragmentation pattern dominated by

the formation of a stable oxonium ion. Together, these techniques provide a robust and self-

validating system for the structural confirmation and purity assessment of 1,1-
diethoxynonane, which is crucial for its application in research and industry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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